3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride
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Overview
Description
3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride: is a chemical compound with the molecular formula C8H16F2NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms attached to the piperidine ring and a hydroxyl group attached to the propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride typically involves the reaction of 4,4-difluoropiperidine with propylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic chemistry .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It is also used in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
Comparison: Compared to its analogs, 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride exhibits unique properties due to the presence of the hydroxyl group and the specific positioning of fluorine atoms.
Properties
Molecular Formula |
C8H16ClF2NO |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)2-5-11(6-3-8)4-1-7-12;/h12H,1-7H2;1H |
InChI Key |
ZOGMGLKUGWAJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCCO.Cl |
Origin of Product |
United States |
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